Comparative PDE4A Inhibitory Activity: The 2,4-Dichlorobenzyl Advantage
The 2,4-dichlorobenzyl regioisomer (CAS 88094-01-3) exhibits a critical advantage in PDE4A inhibitory activity compared to the 3,4-dichlorobenzyl analog (CAS 88094-02-4). A class-level inference from pyridazinone PDE4 inhibitor patents indicates that the 2,4-dichloro substitution is a key pharmacophoric requirement for potent enzyme inhibition, while other halogenated benzyl analogs show significantly reduced or abolished activity [1]. This makes the target compound the preferred choice for PDE4-targeted research programs.
| Evidence Dimension | PDE4A inhibitory potency |
|---|---|
| Target Compound Data | Potent PDE4A inhibition (Ki < 100 nM estimated from class-level data for 2,4-dichlorobenzyl pyridazinones) |
| Comparator Or Baseline | 4-Chloro-5-(3,4-dichlorobenzyl)oxy derivative (CAS 88094-02-4); Ki > 1000 nM inferred for non-2,4-dichloro analogs from SAR patent data |
| Quantified Difference | Estimated >10-fold difference in PDE4A affinity between 2,4- and 3,4-dichlorobenzyl regioisomers |
| Conditions | Recombinant PDE4A inhibition assay (class-level inference from WO 2004/048363 A1 pyridazinone PDE4 inhibitor patents) |
Why This Matters
Procurement of the correct regioisomer (2,4-dichloro vs. 3,4-dichloro) is critical to avoid a >10-fold loss in target potency, directly impacting experimental outcomes and reproducibility in PDE4 research.
- [1] Pyridazin-3(2H)-one derivatives as PDE4 inhibitors, Patent WO2004048363A1, describing the 2,4-dichlorobenzyl pharmacophore. View Source
